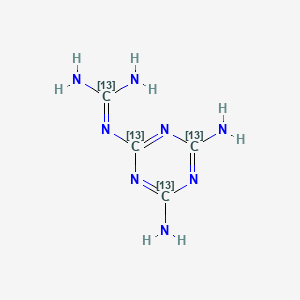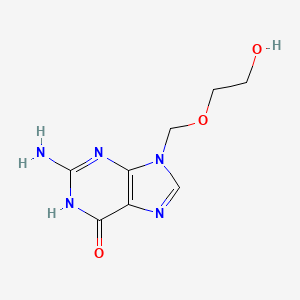
4α,25-Dihydroxy Vitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 1α,25-dihydroxyvitamin D3 analogs, which includes 4α,25-Dihydroxy Vitamin D3, involves natural or unnatural configuration at C20 and unsaturation at the D-ring . The synthetic approach is exemplified by the synthesis of two potent analogs .
Molecular Structure Analysis
The molecular structure of 4α,25-Dihydroxy Vitamin D3 is similar to other forms of Vitamin D3, including 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 . Docking studies suggest that the β-hydroxy group at C4 contributes to the greater metabolic stability of 4β,25-Dihydroxy Vitamin D3 by blocking a crucial hydrogen-bonding interaction between the C25 hydroxy group and Leu325 of CYP24A1 .
Future Directions
The future directions of research on 4α,25-Dihydroxy Vitamin D3 could involve further exploration of its physiological roles and potential therapeutic applications . Additionally, the development of new synthetic analogs of 1α,25-dihydroxyvitamin D3 could provide a better understanding of the physiology of Vitamin D .
properties
CAS RN |
1374022-57-7 |
|---|---|
Product Name |
4α,25-Dihydroxy Vitamin D3 |
Molecular Formula |
C₂₇H₄₄O₃ |
Molecular Weight |
416.64 |
synonyms |
(3α,4β,5E,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,4,25-triol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



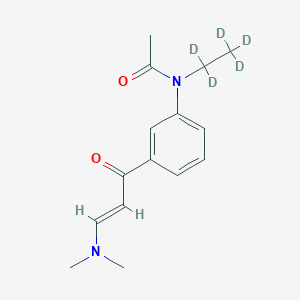
![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
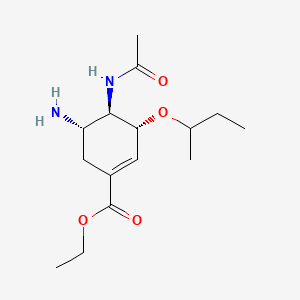
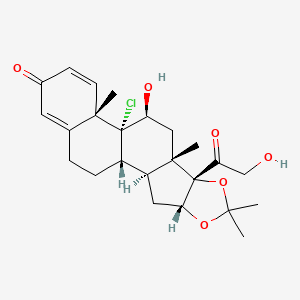
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)

